molecular formula C51H86N12O21 B12299582 c-Myc Peptide

c-Myc Peptide

Cat. No.: B12299582
M. Wt: 1203.3 g/mol
InChI Key: AZCJJJFQQRDOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Myc Peptide is a segment derived from the c-Myc protein, which is a transcription factor encoded by the MYC gene. This protein plays a crucial role in cell cycle progression, apoptosis, and cellular transformation. It is often associated with various types of cancer due to its role in regulating gene transcription related to cell proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of c-Myc Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

c-Myc Peptide can undergo various chemical reactions, including:

    Phosphorylation: Addition of phosphate groups to serine, threonine, or tyrosine residues.

    Acetylation: Addition of acetyl groups to lysine residues.

    Oxidation: Oxidation of methionine or cysteine residues.

    Reduction: Reduction of disulfide bonds between cysteine residues.

Common Reagents and Conditions

    Phosphorylation: Kinases and ATP in a buffered solution.

    Acetylation: Acetyl-CoA and acetyltransferases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products

The major products formed from these reactions include phosphorylated, acetylated, oxidized, or reduced forms of the this compound, each with distinct biological activities and properties .

Mechanism of Action

c-Myc Peptide exerts its effects by mimicking the c-Myc protein’s ability to bind DNA and regulate gene transcription. It forms a heterodimer with the Max protein, which then binds to specific DNA sequences known as E-boxes (CANNTG). This binding regulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. The c-Myc/Max complex recruits other transcriptional co-activators, such as TRRAP and GCN5, to modulate chromatin structure and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

c-Myc Peptide is unique due to its ubiquitous expression in proliferating cells and its significant role in various cancers. Unlike N-Myc and L-Myc, which have more restricted expression patterns, c-Myc is involved in a broader range of cellular processes and is a critical target for cancer therapy .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[(2-amino-4-carboxybutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJJJFQQRDOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H86N12O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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